6-Methylmercaptopurine riboside

Overview

Description

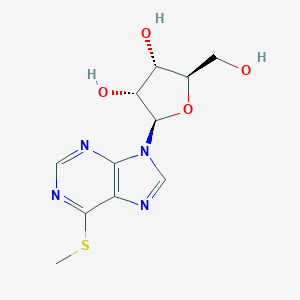

6-Methylmercaptopurine riboside (6MMPR) is a modified thiopurine nucleoside involved in the inhibition of purine synthesis . It exhibits anti-viral effects against various viruses . 6MMPR is an analog of purine and an inhibitor of nerve growth factor-activated protein kinase N .

Molecular Structure Analysis

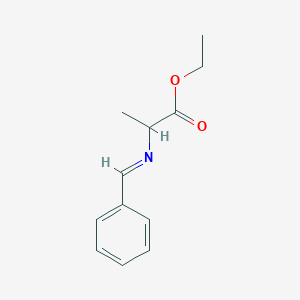

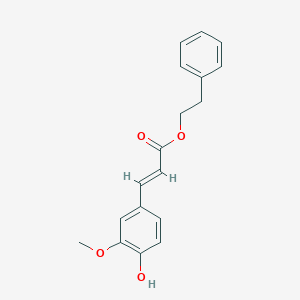

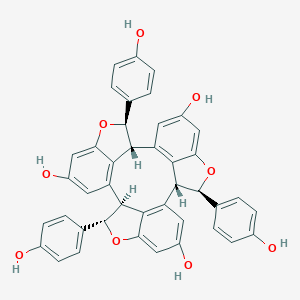

The empirical formula of 6-Methylmercaptopurine riboside is C11H14N4O4S . Its molecular weight is 298.32 . The SMILES string representation of its structure isOC@HO1)C@@H[C@@H]1N2C=NC3=C(SC)N=CN=C32 . Physical And Chemical Properties Analysis

6-Methylmercaptopurine riboside is a white powder . It is slightly soluble in water . It is soluble in methanol at a concentration of 50 mg/mL, forming a clear to slightly hazy, colorless to faintly yellow solution .Scientific Research Applications

Antiviral Activity Against Canine Distemper Virus

6MMPr has demonstrated antiviral properties against the canine distemper virus (CDV) in vitro. It was able to reduce viral RNA levels and inhibit the production of infectious CDV particles . This suggests its potential as a therapeutic agent in controlling diseases caused by CDV, which affects a wide range of domestic and wild carnivores.

Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase

6MMPr serves as an inhibitor of phosphoribosyl pyrophosphate amidotransferase. This application is significant in the study of DNA replication, particularly in a retinoblastoma (Rb) phosphorylation-independent manner in human cytomegalovirus (HCMV) . This could provide insights into the replication mechanisms of HCMV and potentially lead to the development of new antiviral drugs.

Effects on Angiogenesis

As a purine analog, 6MMPr has been used to study its effects on angiogenesis of endothelial cells. This was induced by fibroblast growth factor 2 (FGF2) both in vitro and in vivo . Understanding the role of 6MMPr in angiogenesis could lead to advancements in treatments for diseases where angiogenesis is a factor, such as cancer and macular degeneration.

Metabolite Analysis in Human Plasma

6MMPr, as a metabolite of 6-methylmercaptopurine, has been analyzed in human plasma using high-performance liquid chromatography (HPLC) methods . This application is crucial for pharmacokinetics and drug monitoring, ensuring therapeutic efficacy and safety.

Potential Use in Vaccine Synergy

The antiviral effects of 6MMPr against CDV suggest that it could synergize with vaccine programs. By potentially enhancing the efficacy of vaccines, 6MMPr could contribute to better control of viral diseases in animal populations .

Research on Paramyxoviruses

Given the successful inhibition of CDV, further testing of 6MMPr against other paramyxoviruses is warranted . This could expand the scope of 6MMPr as an antiviral agent and provide a broader understanding of its therapeutic potential.

Mechanism of Action

Safety and Hazards

When handling 6-Methylmercaptopurine riboside, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

6-Methylmercaptopurine riboside has been used in studies on thiopurine metabolism by enzymes such as inosine-5′-monophosphate dehydrogenase and thiopurine methyltransferase . It may also be used to study mechanisms of bovine viral diarrhea virus (BVDV) inhibition . These results provide a new rationale for the use of selected purine analogues in combination therapy of solid cancer .

properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRFDHHANOYUTE-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4S | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5030454 | |

| Record name | 6-Methylmercaptopurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-methylmercaptopurine riboside is a white powder. (NTP, 1992) | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL) | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/40774%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

6-Methylmercaptopurine riboside | |

CAS RN |

342-69-8 | |

| Record name | 6-METHYLMERCAPTOPURINE RIBOSIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 6-Methylmercaptopurine riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthioinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylthioinosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02896 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-Methylmercaptopurine ribonucleoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5030454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOINOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G39SHR0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-methylmercaptopurine riboside exert its effects within cells?

A1: 6-methylmercaptopurine riboside primarily acts as an inhibitor of purine synthesis. [, , ] It achieves this by interfering with the activity of phosphoribosyl pyrophosphate amidotransferase, a key enzyme in the de novo purine biosynthesis pathway. [] This inhibition leads to a depletion of purine nucleotides, which are essential building blocks for DNA and RNA synthesis. This ultimately disrupts cellular processes that rely on these nucleic acids, such as cell growth and proliferation. [, ]

Q2: Does 6-methylmercaptopurine riboside affect adenosine kinase?

A2: Yes, 6-methylmercaptopurine riboside acts as a substrate for adenosine kinase. [] While it can be phosphorylated by the enzyme, it also acts as an inhibitor, particularly at lower adenosine concentrations. [] This dual nature suggests a complex interaction with adenosine kinase.

Q3: Can 6-methylmercaptopurine riboside influence energy metabolism within tumor cells?

A3: Research suggests that 6-methylmercaptopurine riboside, when used in combination with other agents like N-(phosphonacetyl)-L-aspartate (PALA) and 6-aminonicotinamide (6-AN), can contribute to the depletion of cellular energy (ATP) in tumor cells. [, , , ] This ATP depletion is thought to enhance the efficacy of certain chemotherapeutic agents. [, , , ]

Q4: Does 6-methylmercaptopurine riboside show any antiviral activity?

A4: Yes, studies have shown that 6-methylmercaptopurine riboside exhibits antiviral activity against various viruses, including dengue virus, Zika virus, West Nile virus, and bovine viral diarrhea virus. [, , , , ] The exact mechanism of antiviral action varies depending on the virus but may involve inhibition of viral RNA synthesis or modulation of cellular pathways involved in viral replication. [, , , , ]

Q5: What is the molecular formula and weight of 6-methylmercaptopurine riboside?

A5: The molecular formula of 6-methylmercaptopurine riboside is C11H14N4O4S, and its molecular weight is 298.33 g/mol.

Q6: Have computational methods been used to study 6-methylmercaptopurine riboside?

A6: Yes, molecular modeling and docking studies have been employed to investigate the interaction of 6-methylmercaptopurine riboside with target proteins, such as adenosine kinase and viral proteins. [, ] These computational approaches help visualize and predict binding affinities, providing insights into the compound's mechanism of action and potential for optimization.

Q7: What is known about the metabolism of 6-methylmercaptopurine riboside?

A8: 6-methylmercaptopurine riboside is metabolized intracellularly, with a key step being the addition of a methyl group to the sulfur atom at position six of the purine ring by the enzyme thiopurine methyltransferase (TPMT). [] This methylation step is crucial for its conversion to the active metabolite 6-methylmercaptopurine. [, ]

Q8: Does genetic variation in thiopurine methyltransferase (TPMT) affect the activity of 6-methylmercaptopurine riboside?

A9: Yes, variations in TPMT activity, often due to genetic polymorphisms, can significantly impact the effectiveness and potential toxicity of 6-methylmercaptopurine riboside. [, ] Patients with low TPMT activity may experience increased drug exposure and a higher risk of adverse effects, while those with high TPMT activity might exhibit reduced drug efficacy. [, ]

Q9: What types of in vitro assays have been used to study the activity of 6-methylmercaptopurine riboside?

A9: A range of in vitro assays has been employed to investigate the effects of 6-methylmercaptopurine riboside, including:

- Cell proliferation assays: These assess the compound's ability to inhibit the growth of various cancer cell lines, including leukemia (L1210), sarcoma (S180), and breast cancer cells. [, , , ]

- Metabolic assays: These measure changes in cellular metabolites, such as purine nucleotides, ATP levels, and phosphoribosyl pyrophosphate (PRPP), to understand the compound's impact on metabolic pathways. [, , , , , , ]

- Viral replication assays: These evaluate the compound's ability to inhibit the replication of various viruses, including dengue, Zika, West Nile, and bovine viral diarrhea viruses, in cell culture models. [, , , , ]

Q10: Have any animal models been used to study 6-methylmercaptopurine riboside?

A12: Yes, murine models, particularly those with implanted or spontaneous tumors, have been used extensively to assess the antitumor efficacy of 6-methylmercaptopurine riboside, often in combination with other chemotherapeutic agents. [, , , , ] These studies provide valuable insights into the compound's in vivo activity, toxicity, and potential for clinical translation.

Q11: What mechanisms of resistance to 6-methylmercaptopurine riboside have been identified?

A13: One primary mechanism of resistance observed in L1210 leukemia cells involves a deficiency in the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [] This enzyme is crucial for converting 6-methylmercaptopurine riboside into its active metabolites, and its absence renders the cells resistant to the drug's effects. []

Q12: Does cross-resistance exist between 6-methylmercaptopurine riboside and other antimetabolites?

A14: Yes, cross-resistance has been observed between 6-methylmercaptopurine riboside and other purine analogs, such as 6-mercaptopurine and 6-thioguanine, particularly in cell lines deficient in HGPRT. [, ] This cross-resistance highlights the importance of understanding resistance mechanisms and developing strategies to overcome them.

Q13: What are the potential toxicities associated with 6-methylmercaptopurine riboside?

A15: While potentially effective against tumor cells and viruses, 6-methylmercaptopurine riboside can exhibit toxicity. Research has shown that combining 6-methylmercaptopurine riboside with other antimetabolites can lead to increased toxicity in mice. [, ]

Q14: Are there strategies to improve the delivery of 6-methylmercaptopurine riboside to specific targets?

A14: While not extensively explored in the provided research, enhancing drug delivery to specific targets is crucial for maximizing efficacy and minimizing off-target effects. The development of novel drug delivery systems, such as nanoparticles or liposomes, could potentially improve the compound's bioavailability and targeted delivery to tumor cells or specific tissues.

Q15: Are there biomarkers that can predict the efficacy of 6-methylmercaptopurine riboside?

A17: Yes, the activity level of the enzyme thiopurine methyltransferase (TPMT) serves as a crucial biomarker for predicting both the efficacy and toxicity of 6-methylmercaptopurine riboside. [, ] Genetic testing for TPMT polymorphisms is routinely employed in clinical settings to guide dosing and minimize the risk of adverse events.

Q16: What analytical methods are used to study 6-methylmercaptopurine riboside?

A16: Various analytical techniques have been utilized to characterize and quantify 6-methylmercaptopurine riboside and its metabolites, including:

- High-performance liquid chromatography (HPLC): This method separates and quantifies the compound and its metabolites in biological samples, allowing researchers to study its pharmacokinetics and metabolism. [, ]

- Microbiological assays: These assays utilize the growth inhibition of specific microorganisms to determine the concentration of 6-methylmercaptopurine riboside in biological samples. []

- Nuclear magnetic resonance (NMR) spectroscopy: This technique provides structural information about the compound and insights into its interactions with other molecules. [, ]

- Electron spin resonance (ESR) spectroscopy: This method allows researchers to study the free radicals generated by the irradiation of 6-methylmercaptopurine riboside, providing insights into its radiation chemistry and potential applications. []

Q17: Can 6-methylmercaptopurine riboside induce or inhibit drug-metabolizing enzymes?

A17: While the provided research papers don't extensively discuss this aspect, it's important to consider potential interactions with drug-metabolizing enzymes, particularly those involved in purine metabolism. Further research is needed to determine if 6-methylmercaptopurine riboside can induce or inhibit these enzymes and if such interactions contribute to its overall efficacy or toxicity profile.

Q18: How has research on 6-methylmercaptopurine riboside fostered cross-disciplinary collaborations?

A21: The study of 6-methylmercaptopurine riboside has brought together researchers from diverse fields, including biochemistry, pharmacology, virology, and oncology. [, , , , ] These collaborations are crucial for advancing our understanding of the compound's diverse biological activities, optimizing its therapeutic potential, and developing novel treatment strategies for various diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)